molecular formula C11H10BrFN2 B1463327 1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole CAS No. 1248326-96-6

1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole

Cat. No. B1463327
M. Wt: 269.11 g/mol
InChI Key: BAPNQZJMXURIPS-UHFFFAOYSA-N
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Description

The compound “1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole” is an organic compound . The molecular formula of this compound is C11H10BrFN2 .

Scientific Research Applications

Synthesis and Structural Characterization

Research on similar pyrazole derivatives has led to the synthesis of various compounds with potential biological activities. For instance, studies have synthesized isostructural compounds with detailed structural characterization through crystallization and single crystal diffraction, highlighting the planarity and conformation of molecules apart from specific substituted groups which may orient perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Such detailed structural analyses provide a foundation for understanding the chemical behavior and potential applications of similar pyrazole compounds.

Biological Activity

Various pyrazole derivatives, including those structurally related to 1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole, have been evaluated for their biological activities. Studies involving microwave synthesis of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives have shown significant antimicrobial activities, indicating the potential for these compounds to be developed into new antimicrobial agents (Raval, Desai, & Desai, 2012). This highlights the relevance of exploring the biological activities of pyrazole compounds for therapeutic applications.

Antimicrobial Study

In a similar context, the antimicrobial properties of new pyrazolyl derivatives have been extensively studied, with some compounds showing promising antibacterial and antifungal activities. This research contributes to the ongoing search for new, effective antimicrobial agents, underscoring the importance of pyrazole derivatives in medicinal chemistry and drug development processes (Farag, Mayhoub, Barakat, & Bayomi, 2008).

properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]-4-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN2/c1-8-5-14-15(6-8)7-9-2-3-10(12)4-11(9)13/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPNQZJMXURIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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